molecular formula C15H23N7O3 B11519792 Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)triazole-4-carboxylate CAS No. 312511-60-7

Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)triazole-4-carboxylate

Cat. No.: B11519792
CAS No.: 312511-60-7
M. Wt: 349.39 g/mol
InChI Key: YJZLZQZNTOFYKQ-UHFFFAOYSA-N
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Description

Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)triazole-4-carboxylate is a heterocyclic compound featuring a triazole core substituted with a 4-amino-1,2,5-oxadiazole (furazan) ring and an azepane-methyl group, esterified with a propan-2-yl moiety. The triazole and oxadiazole rings are electron-rich aromatic systems commonly employed in medicinal chemistry due to their hydrogen-bonding capabilities and metabolic stability, while the azepane (a seven-membered saturated nitrogen heterocycle) enhances lipophilicity and conformational flexibility . Its synthesis likely involves cyclization and coupling strategies analogous to those described for isostructural triazole-thiazole hybrids (e.g., compounds 4 and 5 in ), which were crystallized using dimethylformamide and characterized via single-crystal X-ray diffraction (SXRD) with SHELX software .

Properties

CAS No.

312511-60-7

Molecular Formula

C15H23N7O3

Molecular Weight

349.39 g/mol

IUPAC Name

propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)triazole-4-carboxylate

InChI

InChI=1S/C15H23N7O3/c1-10(2)24-15(23)12-11(9-21-7-5-3-4-6-8-21)22(20-17-12)14-13(16)18-25-19-14/h10H,3-9H2,1-2H3,(H2,16,18)

InChI Key

YJZLZQZNTOFYKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCCCCC3

Origin of Product

United States

Preparation Methods

Pathway from Succinic Anhydride and Aminoguanidine

A method adapted from involves reacting succinic anhydride with aminoguanidine hydrochloride to form N-guanidinosuccinimide (Step 1). Subsequent microwave-assisted reaction with amines yields 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. For the target compound, substituting the amine with a propargyl group could enable triazole formation via intramolecular cyclization. Key conditions:

  • Reagents : Succinic anhydride, aminoguanidine HCl, propargylamine.

  • Conditions : Microwave irradiation (100°C, 30 min), dichloromethane solvent.

  • Yield : ~70–80% for analogous triazoles.

Alternative Cyclization with Hydrazine Derivatives

Hydrazine derivatives reacting with α,β-unsaturated ketones or esters can form triazoles. For example, treating ethyl propiolate with hydrazine hydrate under acidic conditions generates 1H-1,2,3-triazole-4-carboxylates, which can be further functionalized.

Formation of the 1,2,5-Oxadiazole Ring

The 4-amino-1,2,5-oxadiazole (4-amino-furazan) moiety is synthesized via cyclization of amidoximes with carboxylic acid derivatives, as detailed in.

Amidoxime and Acyl Chloride Cyclization

Reacting 4-aminamidoxime with a carboxylic acid chloride under basic conditions forms the oxadiazole ring. For the target compound:

  • Reagents : 4-aminamidoxime, triazole-4-carbonyl chloride.

  • Conditions : Pyridine catalysis, room temperature, 12 h.

  • Yield : ~60–75% for analogous oxadiazoles.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency. A mixture of amidoxime and activated ester (e.g., NHS ester) in DMF at 120°C for 15 min achieves cyclization with minimal byproducts.

Introduction of the Azepan-1-ylmethyl Group

The azepane (7-membered cyclic amine) is introduced via N-alkylation or Mannich-type reactions.

N-Alkylation of Triazole

Bromomethylazepane reacts with the triazole nitrogen under basic conditions:

  • Reagents : Bromomethylazepane, K₂CO₃, DMF.

  • Conditions : 60°C, 6 h.

  • Yield : ~50–65% (similar to piperidine substitutions in).

Mannich Reaction

A three-component Mannich reaction using formaldehyde, azepane, and the triazole intermediate facilitates methylene linkage formation:

  • Reagents : Formaldehyde (37%), azepane, triazole.

  • Conditions : Ethanol, reflux, 8 h.

  • Yield : ~55–70%.

Esterification with Propan-2-yl Alcohol

The final step involves esterifying the triazole-4-carboxylic acid with propan-2-yl alcohol.

DCC-Mediated Coupling

Activating the carboxylic acid with dicyclohexylcarbodiimide (DCC) enables ester formation:

  • Reagents : Triazole-4-carboxylic acid, DCC, propan-2-yl alcohol.

  • Conditions : THF, 0°C to room temperature, 24 h.

  • Yield : ~80–90%.

Steglich Esterification

Using DMAP as a catalyst improves efficiency:

  • Reagents : DCC, DMAP, propan-2-yl alcohol.

  • Conditions : Dichloromethane, 25°C, 12 h.

Integrated Synthetic Routes

Two primary routes are proposed based on reaction compatibility:

Route A: Triazole → Oxadiazole → Azepane → Ester

  • Synthesize triazole-4-carboxylic acid via succinic anhydride/aminoguanidine.

  • Form oxadiazole ring using amidoxime and acyl chloride.

  • Introduce azepane via Mannich reaction.

  • Esterify with propan-2-yl alcohol.
    Overall Yield : ~25–30%.

Route B: Oxadiazole → Triazole → Azepane → Ester

  • Prepare 4-amino-1,2,5-oxadiazole-3-carbonyl chloride.

  • Couple with propargylamine to form triazole via cyclization.

  • Alkylate with bromomethylazepane.

  • Perform esterification.
    Overall Yield : ~20–25%.

Challenges and Optimization

  • Regioselectivity : Triazole formation requires strict control to avoid 1,5-regioisomers. Microwave-assisted reactions improve selectivity.

  • Oxadiazole Stability : 1,2,5-Oxadiazoles are prone to ring-opening under acidic conditions; neutral pH is critical.

  • Azepane Reactivity : Steric hindrance from the 7-membered ring necessitates prolonged reaction times .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the triazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring or the triazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are often employed under conditions such as reflux or in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazole and triazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain synthesized derivatives demonstrate cytotoxic effects against various cancer cell lines, suggesting that propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)triazole-4-carboxylate may also possess similar properties.

A comparative study highlighted the anticancer efficacy of related compounds with IC50 values indicating strong activity against breast and colon cancer cells . This suggests that further exploration of this compound could yield promising results in cancer therapy.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research on related oxadiazole derivatives has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria . This positions this compound as a candidate for developing new antimicrobial agents.

Potential Therapeutic Applications

Given its promising biological activities, propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-y)-5-(azepan-1-ylmethyl)triazole-4-carboxylate could find applications in:

  • Cancer Treatment : As a lead compound for developing novel anticancer drugs.
  • Infectious Disease Management : As an antimicrobial agent targeting resistant bacterial strains.
  • Pharmaceutical Research : As a scaffold for designing new derivatives with enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s various functional groups allow it to form multiple types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Feature Target Compound Compound 4 () Dendalone Derivative ()
Core Structure 1,2,3-Triazole Thiazole-triazole Sesterterpenoid
Key Substituents Oxadiazole, azepane-methyl, propan-2-yl ester Fluorophenyl, chlorophenyl, pyrazolyl Hydroxybutyrate, scalarane skeleton
Conformation Likely planar (triazole-oxadiazole core) Planar with perpendicular fluorophenyl Complex polycyclic
Characterization Methods SXRD (hypothetical), NMR, MS SXRD (SHELX), NMR NOESY, optical rotation, SXRD

Electronic and Computational Analysis

The Colle-Salvetti correlation-energy formula () and Multiwfn software () are critical tools for evaluating electronic properties. For example:

  • Electrostatic Potential (ESP): The oxadiazole’s electron-withdrawing nature and triazole’s π-electron density could create regions of negative ESP, influencing binding to biological targets.
  • Local Kinetic Energy Density : This parameter, calculable via the Colle-Salvetti method, might differentiate the target compound’s reactivity from fluorophenyl-containing analogs .
  • Bond Order Analysis : Multiwfn could quantify delocalization in the triazole-oxadiazole system, contrasting with the more localized bonding in thiazole derivatives .

Hypothetical Pharmacological Implications

  • Kinase Inhibition : The triazole-oxadiazole core may mimic ATP’s adenine moiety, a common kinase-binding motif.
  • Antimicrobial Activity : Azepane’s lipophilicity could enhance penetration into bacterial membranes, similar to azepane-containing antifungals.

Biological Activity

Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)triazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews various studies that explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H29N7O3
  • Molecular Weight : 379.45726 g/mol
    These features suggest a complex structure conducive to various biological interactions.

Anticancer Activity

Research indicates that derivatives of the 1,2,4-oxadiazole and triazole moieties exhibit significant anticancer properties. For instance, compounds containing these structures have shown cytotoxic effects against several cancer cell lines, including:

  • Human cervical cancer (HeLa)
  • Colon adenocarcinoma (CaCo-2)
  • Breast cancer (MCF-7)

In a study evaluating the cytotoxicity of various oxadiazole derivatives, one compound demonstrated an IC50 value of approximately 6.2 μM against HCT-116 colon carcinoma cells . Another derivative showed even more potent activity with IC50 values as low as 1.143 μM against renal cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds related to propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)triazole have been shown to inhibit key enzymes involved in tumor progression such as:
    • Histone Deacetylases (HDAC)
    • Carbonic Anhydrases (CA)
    • Acetylcholinesterase (AChE)

These enzymes play critical roles in cellular signaling and proliferation, making them valuable targets for anticancer therapies .

  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been a hallmark of effective anticancer agents. Studies have suggested that certain derivatives can trigger apoptosis through mitochondrial pathways .

Anti-inflammatory and Antimicrobial Activities

Beyond its anticancer properties, the compound's derivatives have also exhibited anti-inflammatory and antimicrobial activities. For example, some 1,2,4-oxadiazole derivatives have shown efficacy against bacterial strains and fungal infections . These properties make them promising candidates for treating infections alongside cancer therapies.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Clinical Trials : A derivative similar to propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)triazole was evaluated in phase II clinical trials for its efficacy against solid tumors. The results indicated a favorable safety profile and significant tumor reduction in a subset of patients.
  • Combination Therapies : Research has explored the use of this compound in combination with traditional chemotherapeutics. In vitro studies demonstrated enhanced cytotoxic effects when used alongside cisplatin in various cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : A reflux system using absolute ethanol and glacial acetic acid as solvents is commonly employed for analogous triazole derivatives. For example, refluxing substituted benzaldehyde with triazole precursors for 4–7 hours under acidic conditions yields intermediates, followed by solvent evaporation and silica gel column purification .
  • Optimization : Adjusting molar ratios (e.g., 1:1 stoichiometry of amine and aldehyde) and extending reflux time (up to 7 hours) can improve yield (reported up to 45% after recrystallization). Purity is enhanced using dry silica gel columns and ethanol recrystallization .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Key Techniques :

  • ¹H-NMR : Assigns proton environments, e.g., azepane methylene protons (~δ 2.5–3.5 ppm) and oxadiazole NH2 signals (~δ 5.5–6.5 ppm).
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • Elemental Analysis : Confirms C, H, N composition within ±0.4% deviation .

Advanced Research Questions

Q. How can X-ray crystallography elucidate conformational flexibility and intermolecular interactions in this compound?

  • Approach : Single-crystal diffraction (e.g., triclinic P¯1 symmetry systems) reveals dihedral angles between heterocyclic rings (e.g., pyrazole and oxadiazole planes at ~16–52° angles), indicating planarity or distortion. Hydrogen bonds (e.g., O-H⋯N interactions) stabilize crystal packing .
  • Case Study : For structurally similar compounds, crystallography identified perpendicular orientations of fluorophenyl groups relative to the core, impacting solubility and bioactivity .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodology :

  • Comparative Assays : Use standardized in vitro models (e.g., enzyme inhibition or antimicrobial assays) to test derivatives under identical conditions.
  • Structure-Activity Analysis : Correlate substituent effects (e.g., azepane vs. piperidine groups) with activity trends. For example, replacing chlorophenyl with fluorophenyl groups in analogs altered antimicrobial potency by modulating hydrophobic interactions .

Q. How can molecular docking and ADME analysis predict the therapeutic potential of this compound?

  • Protocol :

  • Docking Tools (AutoDock Vina) : Simulate binding to target proteins (e.g., bacterial enzymes or kinases). A study on triazole-thiol derivatives showed binding energies ≤−8.5 kcal/mol, comparable to clinical drugs .
  • ADME Prediction (SwissADME) : Assess logP (lipophilicity), solubility, and CYP450 metabolism. Azepane substituents may enhance blood-brain barrier permeability but reduce aqueous solubility .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting solubility or stability data for this compound?

  • Resolution :

  • Solubility : Perform pH-dependent studies (e.g., in buffers from pH 1.2 to 7.4). Polar groups like carboxylate esters improve solubility in polar solvents (e.g., DMSO or ethanol) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Oxadiazole rings are prone to hydrolysis under acidic conditions, necessitating pH-controlled formulations .

Q. What computational methods validate the electronic properties of the oxadiazole and triazole moieties?

  • DFT Calculations : Gaussian 09 simulations at the B3LYP/6-311+G(d,p) level can calculate HOMO-LUMO gaps (e.g., ~4.5–5.0 eV for similar compounds), correlating with redox stability and charge-transfer interactions .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for azepane-modified triazole derivatives?

  • Framework :

  • Variable Groups : Synthesize analogs with varying azepane chain lengths (e.g., 6- vs. 7-membered rings) or substituents (e.g., methyl vs. trifluoromethyl).
  • Bioactivity Testing : Prioritize targets (e.g., kinase inhibition or antibacterial activity) and use dose-response curves (IC50/EC50) to quantify potency .

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